3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde

CYP inhibition drug-drug interaction ADME-Tox

Standard fluorinated benzaldehydes fail to deliver the precise lipophilicity and metabolic stability required for CNS-targeted medicinal chemistry. This compound solves that gap: the 2-methoxyethoxy bioisostere eliminates HBDs while modulating LogP (~2.0-2.5). - **Key differentiator:** CYP1B1 IC50 = 900 nM; CYP3A4 >10,000 nM (low DDI risk) - **Synthetic utility:** Precursor for Ru olefin metathesis catalysts & glutaminase inhibitor intermediates (EP 3 456 719 A1) - **Supply:** BenchChem offers research-grade material with immediate shipping

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
Cat. No. B12070251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1F)C=O)F
InChIInChI=1S/C10H10F2O3/c1-14-2-3-15-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3
InChIKeyDJDGYHJYJWSEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde Properties & Procurement


3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde (CAS 1530818-08-6, molecular formula C10H10F2O3, molecular weight 216.18 g/mol) is a fluorinated aromatic aldehyde building block characterized by a 2-methoxyethoxy substituent at the para position flanked by two meta-fluorine atoms . The compound exhibits predicted physical properties including a boiling point of 306.7±42.0 °C and density of 1.250±0.06 g/cm³ . Its distinctive substitution pattern confers specific physicochemical and biological properties that differentiate it from simpler fluorinated benzaldehyde analogs, making it a strategic intermediate for applications requiring tailored lipophilicity and metabolic profiles [1].

Workflow Fluorinated aldehyde building block for bioisostere-based synthesis
Selection Zero H-bond donors and higher lipophilicity vs. hydroxy analogs
Context Reported CYP1A1/1B1 selectivity may assist early DDI risk screening

Limitations of Generic Benzaldehyde Analogs


Substitution with generic benzaldehyde analogs such as 3,5-difluoro-4-hydroxybenzaldehyde or simple 3,5-difluorobenzaldehyde fails to preserve critical physicochemical and biological parameters required in advanced synthetic workflows. The 2-methoxyethoxy substituent serves as a metabolically stable bioisostere that modulates lipophilicity and hydrogen bonding capacity in ways that simpler hydroxyl or methoxy substituents cannot replicate [1]. Direct comparative studies demonstrate that the presence of the 2-methoxyethoxy chain alters electronic distribution on the aromatic ring and influences both nucleophilic aromatic substitution reactivity and downstream biological target engagement [1][2]. Generic substitution would introduce unintended hydrogen bond donor capacity (from hydroxyl analogs) or alter metabolic clearance pathways, fundamentally changing the compound's suitability as a synthetic intermediate for pharmaceuticals and catalysts.

H-bond donor mismatch
Hydroxy analog introduces a phenolic –OH donor, which may reduce passive permeability and alter efflux transporter recognition.
Lipophilicity / metabolic shift
Simple difluorobenzaldehyde lacks the 2-methoxyethoxy chain, shifting lipophilicity and possibly increasing metabolic clearance.
Oxidative liability
Methoxy-substituted analog is susceptible to O-demethylation; the 2-methoxyethoxy ether bioisostere design may not be replicated.

Quantitative Differentiation Evidence


CYP1A1 vs. CYP3A4 Inhibitory Selectivity

The target compound exhibits a 9.2-fold selectivity window between CYP1A1 and CYP3A4 inhibition, with an IC50 of 900 nM against CYP1B1 compared to >10,000 nM against CYP3A4, indicating a manageable DDI risk profile [1].

CYP selectivity
Head-to-head
≥11.1-fold CYP1B1/CYP3A4
Supports DDI risk screening in lead optimization
HEK293-expressed human CYPs; fluorogenic substrates
CYP inhibition drug-drug interaction ADME-Tox metabolic stability

Hydrogen Bond Donor Count vs. Hydroxy Analog

Unlike 3,5-difluoro-4-hydroxybenzaldehyde, which contains one hydrogen bond donor (the phenolic -OH), the target compound possesses zero hydrogen bond donors, a critical differentiation for oral bioavailability optimization .

H-bond donors
Class-level
0 (target) vs. 1 (hydroxy analog)
May improve passive permeability and reduce efflux recognition
Structural inference; experimental data not provided
Lipinski's Rule of Five permeability oral bioavailability physicochemical properties

Lipophilicity vs. Hydroxy Analog

The 2-methoxyethoxy substitution replaces the polar hydroxyl group with a longer alkyl ether chain, increasing calculated lipophilicity by approximately 1.0–1.5 log units compared to the hydroxyl analog, shifting the compound into a more favorable range for blood-brain barrier penetration and membrane partitioning [1].

Lipophilicity
Class-level
ΔClogP ~ +1.0–1.5
May shift compound toward CNS drug-like space
Calculated; no measured logP available
lipophilicity ClogP ADME physicochemical optimization

Ether Bioisostere Metabolic Advantage

The 2-methoxyethoxy substituent functions as a metabolically stable ether bioisostere that circumvents the oxidative O-demethylation liability characteristic of simple methoxy-substituted benzaldehydes, as demonstrated in comparative studies of fluorinated heteroarylether bioisosteres [1].

Metabolic stability
Class-level
Ether bioisostere design
May reduce CYP-mediated O-dealkylation risk
Inferred from bioisostere principles; no t1/2 data
metabolic stability oxidative metabolism bioisostere lead optimization

High-Value Application Scenarios


CNS Drug Lead Optimization

Based on the CYP inhibition selectivity profile (IC50 CYP1B1 = 900 nM; CYP3A4 >10,000 nM) and the absence of hydrogen bond donors, this compound is ideally suited as a synthetic intermediate in medicinal chemistry programs targeting CNS indications [1][2]. The combination of moderate lipophilicity (estimated ClogP ~2.0–2.5), zero HBDs, and manageable CYP inhibition risk positions this scaffold for blood-brain barrier penetration while minimizing drug-drug interaction liability [1][2].

Ruthenium Metathesis Catalyst Synthesis

This compound serves as a precursor for ortho-alkoxybenzaldehyde ligands used in the synthesis of ruthenium olefin metathesis catalysts, where the 2-methoxyethoxy group provides steric bulk that influences catalyst initiation rates and selectivity profiles [1]. The SNAr synthetic methodology developed for sterically hindered ortho-alkoxybenzaldehydes is directly applicable to this scaffold, enabling efficient preparation of specialized catalyst ligands [1].

Autophagy Inducers and Anti-Fibrotic Therapeutics

This compound has been claimed in patent literature as a component of aldehyde-based compositions for treating pulmonary fibrosis, hypoxia, and connective tissue disorders, as well as in autophagy inducer compound families [1][2]. The fluorinated benzaldehyde scaffold serves as a key pharmacophoric element in these therapeutic applications, leveraging the unique electronic properties conferred by the 3,5-difluoro substitution pattern [1][2].

Glutaminase Inhibitors for Oncology

The compound has been referenced in European patent EP 3 456 719 A1 (Agios Pharmaceuticals) covering glutaminase inhibitors for cancer treatment, where 3,5-difluoro-4-(2-methoxyethoxy)benzaldehyde functions as a synthetic intermediate for constructing fused heterocyclic derivatives [1]. The metabolic stability advantages of the 2-methoxyethoxy ether bioisostere design align with the requirements for orally bioavailable oncology therapeutics [2].

Application
Selection Property
Validation Focus
CNS lead optimization research
Zero HBDs, moderate ClogP, CYP selectivity
BBB permeability assay; DDI liability screening
Ruthenium metathesis catalyst ligand synthesis
Sterically hindered ortho-alkoxybenzaldehyde precursor
Catalyst initiation rate and selectivity screening
Autophagy inducer research
Fluorinated benzaldehyde pharmacophore
Autophagy flux and fibrosis model endpoint assays
Glutaminase inhibitor intermediate
Metabolically stable ether bioisostere
Glutaminase inhibition and cell proliferation assays
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